molecular formula C10H13NO2S B8407907 4-Cyclobutylthiazole-2-carboxylic acid ethyl ester

4-Cyclobutylthiazole-2-carboxylic acid ethyl ester

Cat. No. B8407907
M. Wt: 211.28 g/mol
InChI Key: BYRRHFPUJYNAOB-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

4-Cyclobutylthiazole-2-carboxylic acid ethyl ester 265b was synthesized from compound 264b (23.87 g, 1 eq.) and ethyl thiooxamate (21.41 g, 1 eq.) as a yellow oil in 64% yield, following the procedure as described for compound 212. 1H NMR (DMSO-d6, 400 MHz): δ (ppm) 1.32 (t, J=7.12 Hz, 3H), 1.82-1.89 (m, 1H), 1.92-2.02 (m, 1H), 2.15-2.33 (m, 4H), 3.65-3.74 (m, 1H), 4.36 (q, J=7.12 Hz, 2H), 7.76 (d, J=0.64 Hz, 1H); MS (ESI, EI+): m/z=212 (MH+).
Name
compound 264b
Quantity
23.87 g
Type
reactant
Reaction Step One
Quantity
21.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:5][CH2:4][C:3]1=[CH:6][CH:7]=O.C(OCC)(=S)C(N)=O.C(C1[N:21]=[C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[S:23]C=1)(C)C>>[CH2:28]([O:27][C:25]([C:22]1[S:23][CH:7]=[C:6]([CH:3]2[CH2:2][CH2:5][CH2:4]2)[N:21]=1)=[O:26])[CH3:29]

Inputs

Step One
Name
compound 264b
Quantity
23.87 g
Type
reactant
Smiles
BrC1C(CC1)=CC=O
Name
Quantity
21.41 g
Type
reactant
Smiles
C(C(=O)N)(=S)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(N1)C1CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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